

# Dihydrolinalool: Application Notes and Protocols for Food Science

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## Compound of Interest

Compound Name: Dihydrolinalool

Cat. No.: B102403

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## Introduction

**Dihydrolinalool** (3,7-dimethyloct-6-en-3-ol) is a tertiary terpene alcohol valued in the food industry for its pleasant, floral, and slightly citrusy aroma and flavor profile.[1] It is utilized as a flavoring agent in a variety of food and beverage products, contributing to a more natural and fresh taste.[2] Its stability and solubility enhance its applicability in diverse food matrices. This document provides detailed application notes and experimental protocols for the effective use and evaluation of **dihydrolinalool** in food science research and product development.

## Physicochemical Properties

Property	Value
Chemical Formula	C <sub>10</sub> H <sub>20</sub> O
Molar Mass	156.27 g/mol
Appearance	Clear, nearly colorless liquid
Odor Profile	Floral, woody, citrus, with notes of blueberry and green
Taste Profile	Floral, tropical, bois de rose, blueberry, berry, fruity, herbal, woody <sup>[1]</sup>
Boiling Point	191.00 to 193.00 °C
Flash Point	81.11 °C
Solubility	Soluble in alcohol; slightly soluble in water

## Regulatory Status

While specific FEMA GRAS (Generally Recognized as Safe) documentation for **dihydrolinalool** (CAS No. 18479-51-1) is not readily available in the public domain, related terpene alcohols like tetrahydrolinalool have been assigned FEMA numbers and are approved for use as flavoring agents. It is recommended to consult the latest regulatory guidelines for specific applications.

## Applications in Food and Beverages

**Dihydrolinalool** is incorporated into various food and beverage products to enhance their flavor profiles. The following table summarizes typical and maximum usage levels in different food categories.

Food Category	Typical Usage Level (mg/kg)	Maximum Usage Level (mg/kg)
Non-alcoholic Beverages	5.0	25.0
Alcoholic Beverages	10.0	50.0
Edible Ices	10.0	50.0
Candies	10.0	50.0
Bakery	10.0	50.0
Puddings	7.0	35.0
Processed Fruits	7.0	35.0
Meat Products	2.0	10.0
Condiments & Sauces	5.0	25.0
Fats & Oils	5.0	25.0

## Experimental Protocols

### Protocol 1: Quantification of Dihydrolinalool in a Beverage Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of **dihydrolinalool** from a clear beverage matrix, such as a carbonated soft drink.

#### 1. Materials and Equipment:

- Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
- SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., PDMS/DVB)
- Headspace vials (20 mL) with magnetic crimp caps
- Analytical balance

- Micropipettes
- **Dihydrolinalool** standard ( $\geq 98\%$  purity)
- Internal standard (e.g., 1-octanol)
- Sodium chloride (NaCl), analytical grade
- Deionized water

## 2. Sample Preparation and Extraction:

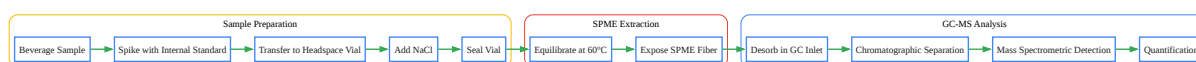
- Prepare a stock solution of **dihydrolinalool** (1000 mg/L) in ethanol.
- Create a series of calibration standards by spiking a model beverage solution (e.g., sugar water with citric acid) with the **dihydrolinalool** stock solution to achieve concentrations ranging from 0.1 to 50 mg/L.
- Add a fixed concentration of the internal standard to each calibration standard and sample.
- Transfer 10 mL of the beverage sample or calibration standard into a 20 mL headspace vial.
- Add 2 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
- Immediately seal the vial with a magnetic crimp cap.
- Equilibrate the vial in a heating block at 60°C for 15 minutes.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

## 3. GC-MS Analysis:

- Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
- Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).

- Oven Program: Start at 50°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.
- Quantification: Identify **dihydrolinalool** based on its retention time and mass spectrum. Quantify using the peak area ratio of **dihydrolinalool** to the internal standard against the calibration curve.

### Experimental Workflow for GC-MS Quantification



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Caption: Workflow for quantifying **dihydrolinalool** in beverages.

## Protocol 2: Sensory Evaluation of Dihydrolinalool in a Beverage - Triangle Test

This protocol determines if a sensory difference exists between a control beverage and a beverage containing **dihydrolinalool**.

### 1. Materials:

- **Dihydrolinalool**
- Control beverage (without **dihydrolinalool**)
- Identical, opaque tasting cups labeled with random 3-digit codes

- Water for rinsing
- Unsalted crackers for palate cleansing
- Panel of at least 25-30 trained sensory panelists

## 2. Sample Preparation:

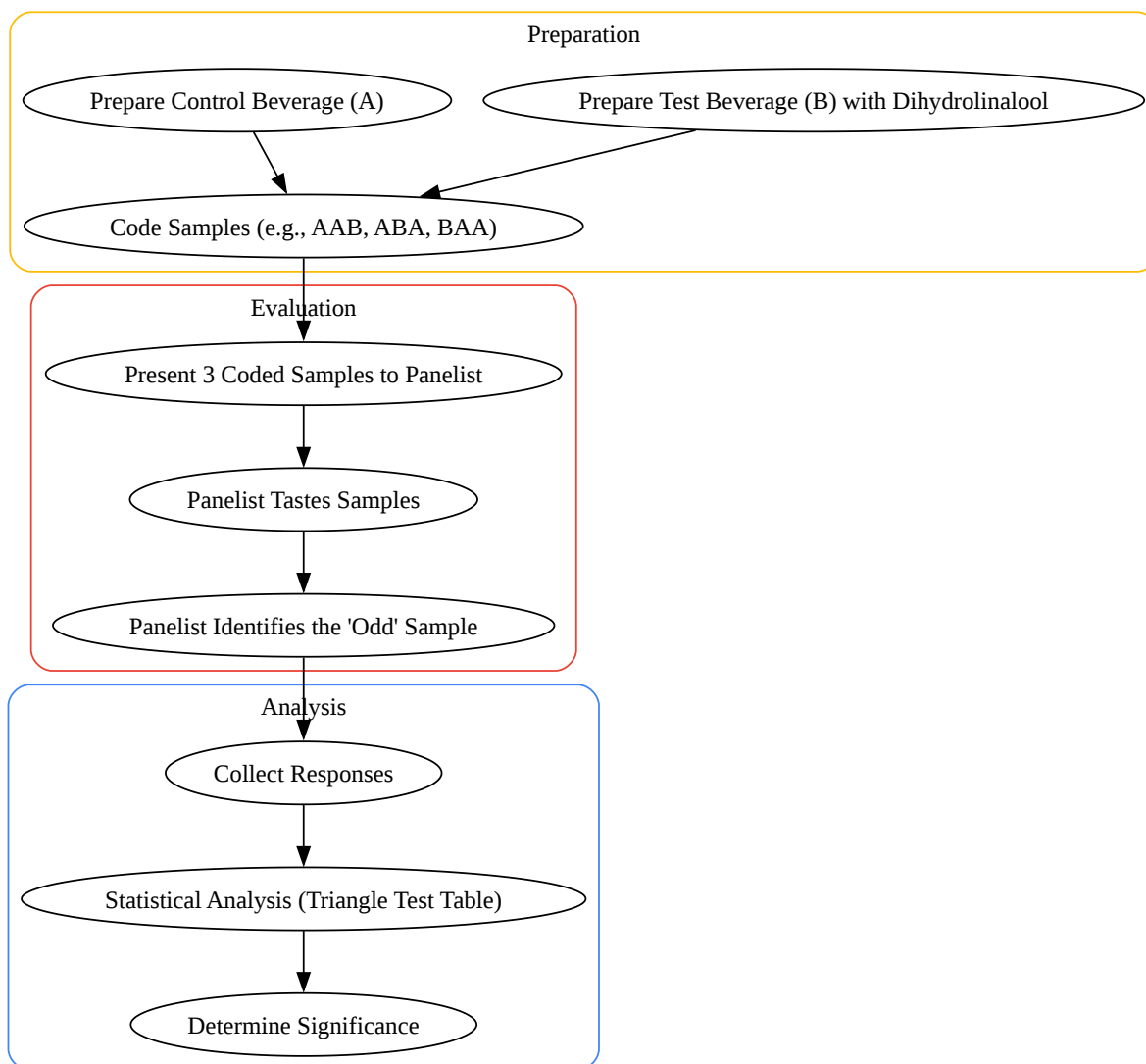
- Prepare two batches of the beverage: one control (A) and one with a specific concentration of **dihydrolinalool** (B). The concentration of **dihydrolinalool** should be based on the intended application level.
- For each panelist, present three samples in a randomized order. Two samples will be from one batch (e.g., A, A) and one from the other (e.g., B). The possible combinations are AAB, ABA, BAA, BBA, BAB, ABB.

## 3. Sensory Evaluation Procedure:

- Provide panelists with the three coded samples.
- Instruct panelists to taste each sample from left to right.
- Ask panelists to identify the sample that is different from the other two.
- Panelists must make a choice, even if they are not certain.
- Provide water and unsalted crackers for palate cleansing between sets of samples.

## 4. Data Analysis:

- Count the number of correct identifications.
- Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g.,  $p < 0.05$ ). A significant result indicates a perceivable difference.



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## References

- 1. dihydrolinalool, 18479-51-1 [thegoodscentcompany.com]
- 2. cetjournal.it [cetjournal.it]
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